molecular formula C17H19N3O4 B2422304 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide CAS No. 1206986-30-2

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2422304
CAS No.: 1206986-30-2
M. Wt: 329.356
InChI Key: LWNAYVXNQXTDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a complex organic molecule known for its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial processes. This compound is structured with a quinoline core, an isoxazole moiety, and functional groups that confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: : Starting from aniline derivatives, cyclization reactions are employed to construct the tetrahydroquinoline skeleton. Key reagents include catalysts such as sulfuric acid or Lewis acids under controlled temperatures.

  • Attachment of the Isoxazole Ring: : The isoxazole ring is synthesized separately through the condensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds. This is followed by cycloaddition reactions.

  • Methoxyacetylation: : Introduction of the methoxyacetyl group can be achieved via acylation reactions using reagents like methoxyacetic anhydride or methoxyacetyl chloride.

  • Carboxamide Formation: : Finally, amidation reactions introduce the carboxamide functionality, using reagents like carbonyldiimidazole or suitable amine derivatives.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using batch or continuous flow processes, optimized for yield and purity. Catalysts, solvents, and reaction conditions are meticulously controlled to ensure efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the methoxyacetyl group or the tetrahydroquinoline ring, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may target the carbonyl groups or the isoxazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., Grignard reagents).

Major Products

  • Oxidation Products: : Aldehydes, carboxylic acids.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halogenated derivatives, substituted isoxazoles.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide are investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Pharmacologically, the compound has been studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrial applications include its use in the development of novel materials, such as polymers or specialty chemicals, due to its structural complexity and reactivity.

Mechanism of Action

The biological activity of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is mediated through its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The methoxyacetyl and carboxamide groups facilitate hydrogen bonding and hydrophobic interactions with target proteins, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide: : Differing by the methoxy group, it shows varied biological activity.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-8-yl)-5-methylisoxazole-3-carboxamide: : Positional isomer with distinct properties.

  • N-(1-(2-methoxyacetyl)-quinolin-7-yl)-5-methylisoxazole-3-carboxamide: : Lacking the tetrahydro component, altering its reactivity.

Uniqueness

The unique combination of the tetrahydroquinoline core, methoxyacetyl group, and isoxazole ring in N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide confers distinct chemical properties and biological activities, making it a compound of interest for research and industrial applications.

Would you like to dive deeper into any specific section?

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-8-14(19-24-11)17(22)18-13-6-5-12-4-3-7-20(15(12)9-13)16(21)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNAYVXNQXTDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.